molecular formula C13H8N6OS B2923894 N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415464-44-5

N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No. B2923894
CAS RN: 2415464-44-5
M. Wt: 296.31
InChI Key: DPAJUWGSNPNSCL-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide, also known as BIP, is a small molecule that has been the subject of extensive scientific research due to its potential therapeutic applications. BIP is a heterocyclic compound that contains both nitrogen and sulfur atoms, and it has been synthesized using various methods. In

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antibacterial properties. N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism of Action

N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been shown to inhibit the activity of various enzymes, including DNA topoisomerase II, protein kinase C, and acetylcholinesterase. It has also been shown to disrupt the function of microtubules, which are essential for cell division. N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide's mechanism of action is complex and is still being studied.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, and it has been shown to have low toxicity in vitro. However, N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide's mechanism of action is complex, and its effects may vary depending on the cell type and experimental conditions. Additionally, N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide's potential therapeutic applications have not yet been fully explored, and further research is needed to determine its efficacy in vivo.

Future Directions

There are several future directions for research on N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide. One area of interest is the development of N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide derivatives with improved potency and selectivity. Another area of interest is the investigation of N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide's potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide's mechanism of action and its effects on different cell types and experimental conditions.

Synthesis Methods

N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been synthesized using various methods, including the reaction of 2-aminobenzothiazole with 2-bromo-1-(2-chloroethyl)pyridine, followed by the reaction with 2-cyanomethylbenzimidazole. Another method involves the reaction of 2-aminobenzothiazole with 2-bromo-1-(2-chloroethyl)pyridine, followed by the reaction with 2-cyano-N-methylimidazole. Both methods result in the formation of N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide with high yields and purity.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N6OS/c20-13(10-4-5-11-14-6-7-19(11)16-10)15-8-2-1-3-9-12(8)18-21-17-9/h1-7H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAJUWGSNPNSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,1,3-benzothiadiazol-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

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